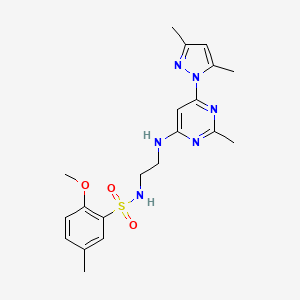

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3S/c1-13-6-7-17(29-5)18(10-13)30(27,28)22-9-8-21-19-12-20(24-16(4)23-19)26-15(3)11-14(2)25-26/h6-7,10-12,22H,8-9H2,1-5H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUAYONVCIOHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 372.47 g/mol. Its structure includes:

- A pyrazole moiety, which is known for its diverse biological properties.

- A pyrimidine ring that may enhance interactions with biological targets.

- A benzenesulfonamide group, which is often associated with antibacterial and anti-inflammatory activities.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.47 g/mol |

| Key Functional Groups | Pyrazole, Pyrimidine, Benzenesulfonamide |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways. The specific compound may exhibit similar mechanisms due to the presence of the sulfonamide group.

Anticancer Potential

Studies have demonstrated that certain pyrazole derivatives possess anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the methylpyrimidine moiety may enhance this activity by improving bioavailability and targeting efficiency.

Case Studies

- Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives and their effects on cancer cell lines. The results indicated that modifications in the pyrazole structure significantly influenced cytotoxicity levels against different cancer types .

- Antimicrobial Evaluation : Another investigation focused on sulfonamide compounds similar to the target compound, revealing potent activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Targeting specific metabolic pathways |

The biological activity of this compound is likely mediated through:

- Inhibition of Enzymatic Pathways : The compound may act as an enzyme inhibitor in metabolic pathways relevant to cell growth and proliferation.

- Interference with Signal Transduction : Similar compounds have been shown to disrupt key signaling pathways involved in cancer progression.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide have been synthesized and evaluated for their activity against various bacterial strains. Studies demonstrate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .

Antitubercular Properties

The compound's structural features make it a candidate for developing new antitubercular agents. Research into similar pyrazole-containing compounds has shown promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited low IC50 values, indicating strong inhibitory effects on the bacteria responsible for tuberculosis . The molecular interactions of these compounds suggest they may target specific pathways involved in bacterial survival.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have revealed that modifications to the pyrazole and pyrimidine rings can significantly enhance biological activity while reducing toxicity . For instance, altering substituents on the aromatic rings can improve solubility and bioavailability.

Potential in Cancer Therapy

Recent studies have explored the potential of compounds like this compound in cancer therapy. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . These findings suggest that further development could lead to effective anticancer agents.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include alkylation and sulfonation processes. Researchers have developed various derivatives to enhance pharmacological profiles, focusing on improving selectivity and reducing side effects .

Data Summary Table

| Application Area | Findings/Observations |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

| Antitubercular Properties | Low IC50 values against Mycobacterium tuberculosis |

| Cancer Therapy Potential | Induces apoptosis in cancer cell lines |

| Structure Activity Relationship | Modifications enhance activity; focus on solubility |

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various pyrazole derivatives, one compound demonstrated an MIC value of 0.25 µg/mL against Staphylococcus aureus, highlighting the potential of similar structures for antibiotic development .

Case Study 2: Antitubercular Activity

A series of compounds structurally related to this compound were tested against Mycobacterium tuberculosis, with several showing IC50 values below 5 µM, indicating strong antitubercular activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

The compound’s pyrimidine-pyrazole hybrid structure distinguishes it from related derivatives. For instance, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) contains a fused pyrazolo[3,4-d]pyrimidine core, which increases planarity and rigidity compared to the non-fused pyrimidine-pyrazole system in the target compound. This difference may influence binding affinity and metabolic stability .

Substituent Effects

- Sulfonamide/Benzamide Groups : The target compound’s benzenesulfonamide group (with 2-methoxy and 5-methyl substituents) contrasts with Example 53’s 2-fluoro-N-isopropylbenzamide. Methoxy groups enhance solubility via hydrogen bonding, whereas fluorine substituents (as in Example 53) improve lipophilicity and metabolic resistance .

- Pyrazole Substituents : The 3,5-dimethylpyrazole in the target compound may sterically hinder interactions compared to Example 53’s chromen-4-one-linked pyrazole, which introduces a bulky aromatic system.

Physicochemical Properties

While direct data for the target compound is unavailable, comparisons can be inferred:

The higher molecular weight of Example 53 reflects its fused chromenone system, which also contributes to its elevated melting point.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide?

- Answer : A Design of Experiments (DoE) approach is critical, particularly for multi-step syntheses. For example, variables such as reaction temperature, stoichiometry of coupling agents (e.g., EDCI/HOBt), and solvent polarity should be systematically tested. Flow chemistry methods (e.g., continuous-flow reactors) can enhance reproducibility and reduce side reactions, as demonstrated in analogous pyrimidine sulfonamide syntheses . Post-synthetic purification via column chromatography (e.g., 5% MeOH in DCM) or recrystallization is recommended to isolate the product.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Answer : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks for the pyrimidine (δ 8.2–8.5 ppm), pyrazole (δ 6.0–6.5 ppm), and benzenesulfonamide (δ 7.3–7.8 ppm) moieties.

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring proper handling of twinned data or high-resolution structures .

Q. What analytical methods are suitable for assessing purity during synthesis?

- Answer : Employ HPLC with UV detection (λ = 254 nm) and a Purospher® STAR column (C18, 5 µm) for baseline separation of impurities. Validate purity (>95%) via elemental analysis (C, H, N, S) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, such as disordered solvent molecules or twinning?

- Answer : Use SHELXD for experimental phasing and SHELXL for refinement, applying constraints for disordered regions. For twinned data, apply the TWIN/BASF commands in SHELXL to model twin domains. Validate with R-factor convergence (<5% discrepancy) and residual density maps .

Q. What computational methods are effective for predicting the biological target of this compound based on its structure?

- Answer : Perform molecular docking (e.g., AutoDock Vina) against kinases or sulfonamide-binding enzymes (e.g., carbonic anhydrase). Validate predictions with SAR studies: synthesize analogs (e.g., pyrazole or pyrimidine substitutions) and test inhibitory activity via enzymatic assays (IC50 determination) .

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

- Answer :

- Analog Synthesis : Replace the 3,5-dimethylpyrazole group with triazoles or tetrazoles (see ) and modify the methoxy group on the benzene ring.

- Assays : Test analogs in dose-response assays (e.g., enzyme inhibition, cell viability) and correlate substituent effects with activity. Statistical modeling (e.g., linear regression for IC50 vs. substituent hydrophobicity) can identify key structural drivers .

Q. What strategies mitigate challenges in synthesizing the aminoethyl linker without side reactions?

- Answer : Use Boc-protected ethylenediamine intermediates to prevent unwanted nucleophilic attacks. Deprotect with TFA post-coupling. Monitor reaction progress via TLC (silica, EtOAc/hexane) and quench excess reagents with scavengers (e.g., polymer-bound trisamine) .

Data Analysis & Optimization

Q. How can researchers optimize reaction conditions for scale-up while maintaining yield?

- Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for the pyrimidine-amine coupling step. Use flow reactors to enhance heat/mass transfer during scale-up .

Q. What statistical tools are recommended for analyzing contradictory biological activity data across assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.